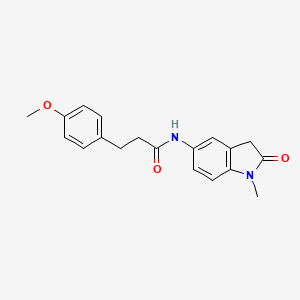

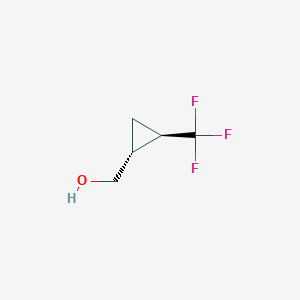

![molecular formula C23H18N6O2 B2429448 (E)-2-氨基-N-苄基-1-((呋喃-2-基亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 836634-26-5](/img/structure/B2429448.png)

(E)-2-氨基-N-苄基-1-((呋喃-2-基亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

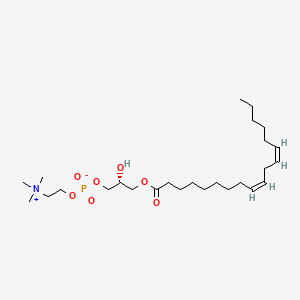

“(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s part of a class of compounds known as benzopyrazines, which contain a benzene ring and a pyrazine ring .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They can be synthesized from aromatic diamines with many organic derivatives . For example, the cyclocondensation of o-phenylenediamine with glyoxal is one method . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is not available in the retrieved resources.Chemical Reactions Analysis

Quinoxalines undergo various reactions such as diazotization, nitration, oxidation, and substitutions . They can also undergo reduction, condensation, and cyclization reactions . Treatment of quinoxalines with many organic reagents can lead to alkylation, addition reactions (spiro compounds), esterification reactions, and demethylation reactions .科学研究应用

抗癌活性

喹喔啉衍生物已被发现具有抗癌活性 . 它们可以与癌细胞中的各种靶标和受体相互作用,从而抑制它们的生长和增殖。

抗菌活性

这些化合物还表现出抗菌特性,使其可用于开发新型抗生素 . 它们可以对抗多种微生物,有可能帮助对抗耐药菌株。

抗惊厥活性

喹喔啉衍生物因其抗惊厥活性而受到研究 . 这表明它们在治疗癫痫和其他以癫痫发作为特征的疾病方面具有潜在的应用价值。

抗结核活性

这些化合物已证明对结核分枝杆菌有效,结核分枝杆菌是导致结核病的细菌 . 这表明它们可以用于开发新的抗结核药物。

抗疟疾活性

喹喔啉衍生物在治疗疟疾方面显示出潜力 . 它们可能对抗导致该疾病的疟原虫。

抗炎活性

这些化合物已被发现具有抗炎特性 . 这表明它们在治疗关节炎和炎症性肠病等炎症性疾病方面具有潜在的应用价值。

作用机制

Target of Action

Similar compounds, such as furan schiff base derivatives, have been known to interact with various biomolecules like proteins and amino acids . The presence of azomethine nitrogen, C=N, serves as a binding site for metal ions, which could potentially interact with these biomolecules .

Mode of Action

It can be inferred from related compounds that the ligand may chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown cytotoxic activity towards certain cell lines . This suggests that the compound may have potential anticancer properties.

Action Environment

The sustainability of the procedures used to synthesize similar compounds has been evaluated based on green metrics such as the environmental factor (e-factor) and the process mass intensity (pmi) . These metrics provide insight into the environmental impact of the compound’s synthesis, which could indirectly influence its action and efficacy.

属性

IUPAC Name |

2-amino-N-benzyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2/c24-21-19(23(30)25-13-15-7-2-1-3-8-15)20-22(28-18-11-5-4-10-17(18)27-20)29(21)26-14-16-9-6-12-31-16/h1-12,14H,13,24H2,(H,25,30)/b26-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIZYLRVHVILRT-VULFUBBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

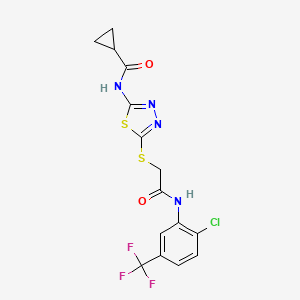

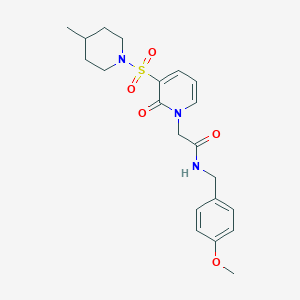

![1-(3,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2429370.png)

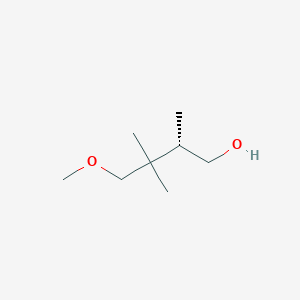

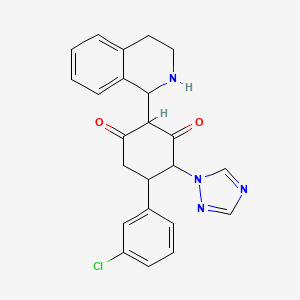

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)

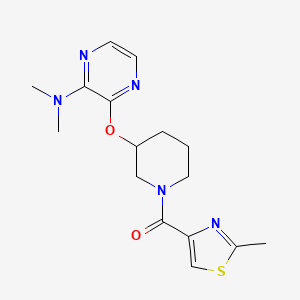

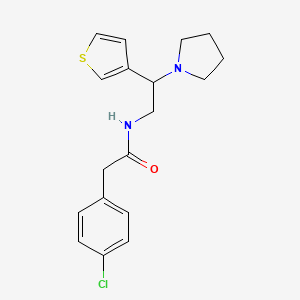

![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)

![Ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2429386.png)